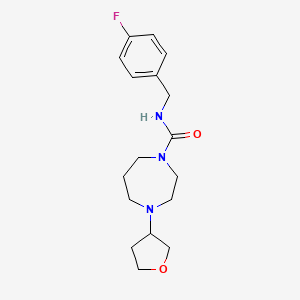

N-(4-氟苄基)-6-(3,4,5-三甲基-1H-吡唑-1-基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

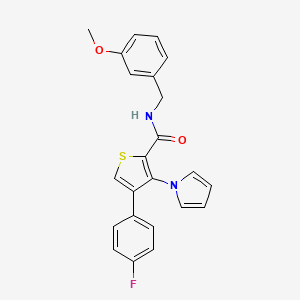

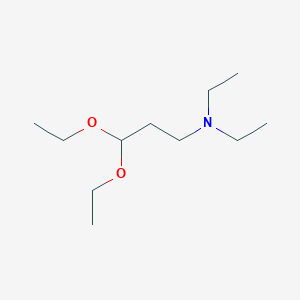

The compound "N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an important precursor in the biosynthesis of the coenzyme NAD+. Nicotinamide derivatives are of significant interest in medicinal chemistry due to their role in various biological processes and potential therapeutic applications.

Synthesis Analysis

While the specific synthesis of "N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide" is not detailed in the provided papers, similar nicotinamide derivatives have been synthesized and studied. For instance, analogs of nicotinamide phosphoribosyltransferase (Nampt) inhibitors have been synthesized with various aromatic substitutions, which have shown potent inhibitory activity . Additionally, a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives were synthesized and evaluated for their inhibitory activity against the sodium-calcium exchanger (NCX) . These studies suggest that the synthesis of nicotinamide derivatives often involves the introduction of aromatic or heteroaromatic groups to the nicotinamide core, which can significantly alter the biological activity of the compounds.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their biological activity. The presence of a fluorobenzyl group, as seen in the compound of interest, can influence the binding affinity and selectivity of the molecule towards its biological target. The structural analysis of nicotinamide and pyrazinamide cocrystals with dihydroxybenzoic acids has shown that the basic character of the proton acceptors in the heterocyclic compounds plays a major role in the formation of primary synthons in the crystal lattice . This suggests that the trimethylpyrazolyl group in the compound of interest could also contribute to its unique structural and energetic properties.

Chemical Reactions Analysis

Nicotinamide derivatives can participate in various chemical reactions, particularly as substrates or inhibitors of enzymes involved in NAD+ metabolism. For example, a fluorescent analog of nicotinamide adenine dinucleotide (NAD+) was synthesized and shown to be a reasonable substitute for NAD+ in dehydrogenase-catalyzed reactions . This indicates that modifications to the nicotinamide structure, such as the introduction of a fluorobenzyl group, could potentially create analogs with unique reactivity and biological functions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, including solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of substituents such as fluorobenzyl and trimethylpyrazolyl groups can affect these properties, potentially leading to improved pharmacokinetic profiles or enhanced biological activity. For instance, the hydrophobicity and shape of substituents on nicotinamide derivatives have been shown to affect their inhibitory activity against NCX, which is an important consideration in drug design .

科学研究应用

神经保护和细胞机制

一项研究调查了YM-244769,一种新型强效Na+/Ca2+交换(NCX)抑制剂,展示了其神经保护潜力。YM-244769优先通过NCX3抑制细胞内Na+依赖的Ca2+摄取,为针对缺氧/再氧化诱导的细胞损伤的神经保护治疗应用提供了见解 (Iwamoto & Kita, 2006)。

分子组装和晶体工程

关于烟酰胺与二羟基苯甲酸的共晶研究揭示了基本识别模式和晶格能特征。这些研究对于理解药物设计和制药化合物的开发至关重要 (Jarzembska et al., 2017)。

抗增殖活性在癌症研究中

对联苯基烟酰胺进行的研究揭示了对癌细胞系具有显著抗增殖活性的化合物,突显了烟酰胺衍生物在癌症治疗中的治疗潜力 (Majellaro et al., 2017)。

超分子化学

关于铜(II)卤代苯甲酸盐与烟酰胺的研究展示了超分子氢键阵列的形成,为配位化学领域和分子材料设计做出了贡献 (Halaška等,2016)。

酶学和生化研究

烟酰胺及其衍生物已被广泛研究其在酶反应中的作用,以及作为生化途径中的底物或抑制剂。这包括对烟酰胺N-甲基转移酶活性的研究,探索个体变异和对药物代谢和毒性的影响 (Rini et al., 1990)。

作用机制

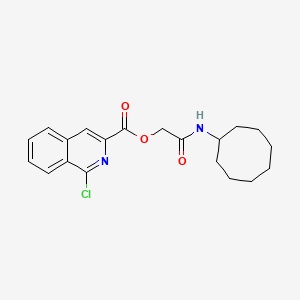

Target of Action

The primary target of F3406-8185 is the Lymphocytic choriomeningitis virus (LCMV) . This compound is a novel small-molecule arenavirus inhibitor that exhibits strong anti-LCMV activity .

Mode of Action

F3406-8185 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interaction with its target results in the inhibition of the virus’s ability to enter host cells, thereby preventing the virus from replicating and spreading .

Biochemical Pathways

The affected pathway is the viral entry pathway into the host cell. By inhibiting the pH-dependent fusion mediated by the LCMV glycoprotein GP2, F3406-8185 prevents the virus from entering the host cell and replicating . The downstream effect of this action is a reduction in the spread of the virus within the host.

Result of Action

The molecular and cellular effects of F3406-8185’s action include the prevention of viral entry into host cells and the subsequent inhibition of viral replication . This results in a decrease in the spread of the virus within the host, potentially reducing the severity of the infection.

Action Environment

The action of F3406-8185 is influenced by the pH of the endosome compartment, as its mechanism of action involves interfering with pH-dependent fusion Environmental factors that alter endosomal pH could potentially influence the compound’s action, efficacy, and stability

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O/c1-12-13(2)23-24(14(12)3)18-9-6-16(11-21-18)19(25)22-10-15-4-7-17(20)8-5-15/h4-9,11H,10H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWYKYYKRCZXKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500697.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500703.png)

![Methyl 2-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2500706.png)

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2500717.png)